molecular formula C13H18ClN B12095957 2-(4-Chlorophenyl)cycloheptan-1-amine

2-(4-Chlorophenyl)cycloheptan-1-amine

Cat. No.: B12095957
M. Wt: 223.74 g/mol
InChI Key: INHJKJSVIIXHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)cycloheptan-1-amine: cycloheptamine , is an organic compound with the following chemical structure:

C13H18ClN\text{C}_{13}\text{H}_{18}\text{ClN} C13​H18​ClN

It consists of a cycloheptane ring (a seven-membered carbon ring) with a chlorine-substituted phenyl group attached. The compound is a white crystalline solid and is typically encountered as its hydrochloride salt, This compound hydrochloride .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of cycloheptamine. One common method involves the reduction of 4-chlorocycloheptanone using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds as follows:

4-chlorocycloheptanone+LiAlH42-(4-chlorophenyl)cycloheptan-1-amine\text{4-chlorocycloheptanone} + \text{LiAlH}_4 \rightarrow \text{this compound} 4-chlorocycloheptanone+LiAlH4​→this compound

Industrial Production:: Industrial production methods may vary, but the reduction of 4-chlorocycloheptanone remains a key step. Optimization of reaction conditions and purification processes ensures high yields and purity.

Chemical Reactions Analysis

Reactions:: Cycloheptamine can undergo various chemical reactions, including:

    Reduction: Reduction of the ketone group to form the amine.

    Substitution: Substitution reactions at the phenyl ring.

    Oxidation: Oxidation of the amine group to form an imine or other derivatives.

Common Reagents and Conditions::

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous solvent.

    Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides).

    Oxidation: Oxidizing agents (e.g., chromic acid, potassium permanganate).

Major Products:: The major product is 2-(4-chlorophenyl)cycloheptan-1-amine itself.

Scientific Research Applications

Cycloheptamine finds applications in:

    Medicine: It has been investigated for its potential as an antidepressant and analgesic.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the production of other compounds.

Mechanism of Action

The exact mechanism of cycloheptamine’s effects is not fully understood. It likely involves interactions with neurotransmitter systems, receptors, or enzymes. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Cycloheptamine is unique due to its seven-membered ring structure and the chlorine-substituted phenyl group. Similar compounds include cyclohexamine and cyclopentamine .

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

2-(4-chlorophenyl)cycloheptan-1-amine

InChI

InChI=1S/C13H18ClN/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12-13H,1-5,15H2

InChI Key

INHJKJSVIIXHQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.